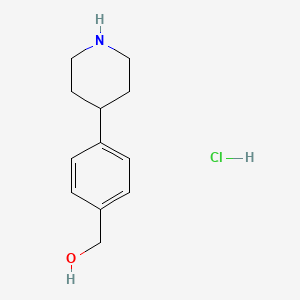
(4-Piperidin-4-yl-phenyl)-methanol hydrochloride
Vue d'ensemble
Description
“(4-Piperidin-4-yl-phenyl)-methanol hydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has a molecular weight of 227.73 .
Molecular Structure Analysis
The empirical formula of “this compound” is C12H18ClNO . The SMILES string representation is OCC1=CC=C(C2CCNCC2)C=C1.Cl .Physical And Chemical Properties Analysis
The compound is available in powder form . It should be stored at a temperature between 2-8°C . Unfortunately, the density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
The compound and its derivatives have been a subject of interest in the synthesis and structural analysis studies. For instance, a research study focused on synthesizing a related compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, and analyzing its thermal and optical properties, as well as its crystal structure through X-ray diffraction studies (Karthik et al., 2021). Another study focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, highlighting the process and the chemical structure of the compound (Zheng Rui, 2010).
2. Medicinal Chemistry Applications
This compound has been explored in medicinal chemistry, particularly in the synthesis of derivatives with potential therapeutic applications. For example, a series of 4-(aryloxy)phenyl cyclopropyl methanols, including a derivative with a piperidin-4-yl group, were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis (Bisht et al., 2010). Another study focused on synthesizing novel cis-2-cyanomethyl-4-phenylpiperidines, which are used as substrates in the preparation of various pharmaceutical compounds (Vervisch et al., 2012).
3. Crystallographic Studies
Crystallographic studies of compounds with a piperidin-4-yl structure have provided insights into their molecular configuration and potential applications. For instance, research on the crystal structure of compounds like [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol has helped in understanding the molecular conformation and interactions within such compounds (Girish et al., 2008).
Mécanisme D'action
Target of Action
A similar compound, 3-((4-(piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride, is known to be a functionalized cereblon ligand . Cereblon is a protein that plays a crucial role in various cellular processes, including development and response to cellular stress .
Mode of Action
It’s worth noting that similar compounds are used in the development of proteolysis targeting chimeras (protacs) . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may influence the ubiquitin-proteasome system, a critical pathway for protein degradation .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that this compound may lead to the degradation of target proteins, potentially altering cellular processes .
Orientations Futures
Analyse Biochimique
Biochemical Properties
(4-Piperidin-4-yl-phenyl)-methanol hydrochloride plays a significant role in biochemical reactions, particularly in the development of targeted protein degradation technologies. It acts as a functionalized cereblon ligand, which is crucial for the development of Thalidomide-based PROTACs (proteolysis-targeting chimeras). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group, facilitating peptide coupling reactions. It is also amenable for linker attachment via reductive amination, making it a basic building block for creating protein degrader libraries .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating protein activity, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation means it can selectively degrade specific proteins within cells, thereby altering cellular processes and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It functions as a semi-flexible linker in PROTAC development, which involves the formation of ternary complexes that facilitate targeted protein degradation. This process includes enzyme inhibition or activation and changes in gene expression, ultimately leading to the degradation of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit minimal adverse effects, while higher dosages can lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can impact its biochemical activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within cells, where it can exert its effects on protein degradation and other biochemical processes .
Propriétés
IUPAC Name |
(4-piperidin-4-ylphenyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12;/h1-4,12-14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCRYCUDRVBGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187927-60-1 | |
| Record name | [4-(piperidin-4-yl)phenyl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



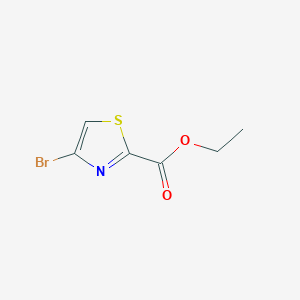
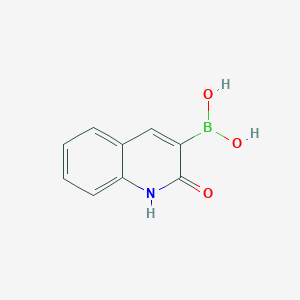
![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)
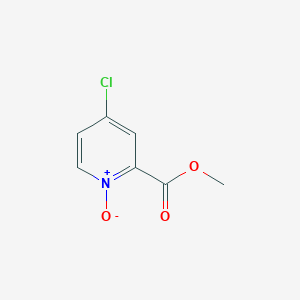
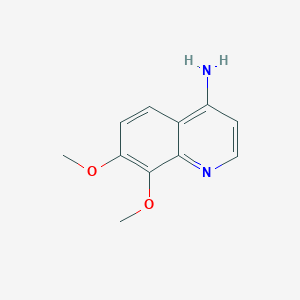
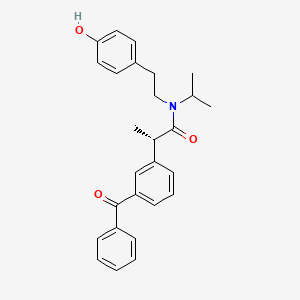




![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)
![5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1391825.png)
![tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1391826.png)